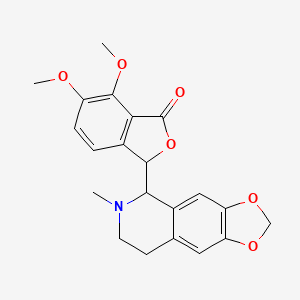

Hydrastine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025409 | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-08-1 | |

| Record name | (-)-Hydrastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Hydrastine's Mechanism of Action on Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrastine, a naturally occurring isoquinoline alkaloid, has been identified as an inhibitor of L-type voltage-gated calcium channels. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on these channels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary active form is the (1R,9S)-β-hydrastine enantiomer, which has been shown to reduce intracellular calcium concentration by blocking the influx of calcium through L-type calcium channels. This inhibitory action has been demonstrated in neuronal cell models and suggests potential therapeutic applications for conditions where modulation of calcium influx is beneficial.

Core Mechanism of Action: L-Type Calcium Channel Inhibition

This compound's primary mechanism of action on calcium channels is the inhibition of L-type voltage-gated calcium channels (L-VGCCs)[1][2]. This has been primarily demonstrated through studies on PC12 cells, a well-established model for neuronal function and calcium signaling.

The inhibitory effect of (1R,9S)-β-hydrastine is evident in its ability to block the sustained increase in intracellular calcium concentration ([Ca²⁺]i) induced by depolarization with high extracellular potassium (K⁺)[1]. This experimental approach is a standard method to specifically open voltage-gated calcium channels. The action of this compound in this context is comparable to that of nifedipine, a well-characterized L-type calcium channel blocker[1].

Signaling Pathway

The available evidence suggests a direct blockade of the L-type calcium channel by this compound. The inhibition of depolarization-induced calcium influx points towards an interaction with the channel protein itself, preventing the influx of calcium ions into the cell. This disruption of calcium entry is the initial step in the signaling cascade that leads to the observed downstream physiological effects.

Quantitative Data

The primary quantitative data available for the action of this compound on calcium channel-mediated effects comes from studies on dopamine release in PC12 cells. The inhibition of L-type calcium channels by this compound leads to a reduction in dopamine secretion, an effect that has been quantified to determine its potency.

| Compound | Parameter | Value | Cell Line | Condition | Reference |

| (1R,9S)-β-hydrastine | IC₅₀ (Dopamine Release Inhibition) | 66.5 µM | PC12 | High K⁺ (56 mM) stimulation | [1] |

| (1R,9S)-β-hydrastine | Inhibition of intracellular Ca²⁺ concentration | 18.4% | PC12 | 20 µM concentration |

Experimental Protocols

The investigation of this compound's effect on calcium channels has primarily utilized calcium imaging techniques in a neuronal cell line model.

Cell Culture and Preparation

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used. These cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to stimuli and the effect of this compound.

-

Calcium Indicator: Fura-2 AM is a ratiometric fluorescent dye often used for these experiments. Cells are loaded with Fura-2 AM, which becomes fluorescent upon binding to free calcium.

-

Protocol Outline:

-

PC12 cells are plated on coverslips and allowed to adhere.

-

Cells are loaded with Fura-2 AM in a physiological buffer.

-

After an incubation period, the cells are washed to remove extracellular dye.

-

The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope.

-

A baseline fluorescence is recorded.

-

The cells are perfused with a high potassium (e.g., 56 mM KCl) solution to induce depolarization and open voltage-gated calcium channels. This results in an increase in intracellular calcium, which is detected as an increase in Fura-2 fluorescence.

-

To test the effect of this compound, cells are pre-incubated with the compound before high potassium stimulation, or the compound is co-applied with the high potassium solution.

-

The fluorescence intensity is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm), and the ratio of these intensities is used to calculate the intracellular calcium concentration.

-

Dopamine Release Assay

-

Objective: To indirectly measure the effect of calcium channel blockade by quantifying a downstream physiological event.

-

Protocol Outline:

-

PC12 cells are cultured and prepared.

-

Cells are incubated with various concentrations of this compound.

-

Depolarization is induced using a high potassium solution to stimulate dopamine release.

-

The amount of dopamine released into the culture medium is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

The concentration of this compound that inhibits 50% of the stimulated dopamine release (IC₅₀) is calculated.

-

Selectivity and Further Research

Currently, the available data primarily points to the action of this compound on L-type calcium channels. There is a lack of information regarding its effects on other types of voltage-gated calcium channels, such as N-type (Caᵥ2.2) and T-type (Caᵥ3.1, Caᵥ3.2). Further research, particularly utilizing electrophysiological techniques like patch-clamping, is necessary to:

-

Directly measure the inhibitory effect of this compound on L-type calcium channel currents and determine a direct IC₅₀ value.

-

Investigate the binding site of this compound on the L-type calcium channel and determine if the interaction is competitive or non-competitive.

-

Assess the selectivity of this compound by testing its effects on other voltage-gated calcium channel subtypes.

Such studies would provide a more complete picture of this compound's pharmacological profile and its potential as a selective modulator of calcium signaling.

References

The Alkaloid Hydrastine: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and biosynthesis of hydrastine, a phthalideisoquinoline alkaloid of significant pharmacological interest. This document details the primary plant sources, quantitative alkaloid content, and the intricate biosynthetic pathway leading to its formation. Furthermore, it furnishes detailed experimental protocols for the extraction, isolation, and quantification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary and most commercially significant source being Goldenseal (Hydrastis canadensis L.) .[1][2] This perennial herb, belonging to the buttercup family (Ranunculaceae), is native to eastern North America.[2] The alkaloid is concentrated in the rhizomes and roots of the plant. While other plants within the Ranunculaceae and Papaveraceae families produce a variety of isoquinoline alkaloids, this compound is a characteristic constituent of Hydrastis canadensis.[2]

Quantitative Content of this compound in Hydrastis canadensis

The concentration of this compound in the dried rhizomes and roots of Hydrastis canadensis can vary depending on factors such as plant age, growing conditions, and harvest time. The table below summarizes the reported quantitative data for this compound content.

| Plant Material | This compound Content (% w/w) | Reference(s) |

| Dried Rhizome and Root | 0.4 - 6.0 | [3][4] |

| Powdered Root Material and Capsules | 0.2 - 4.0 | [3][4][5] |

| Liquid Tincture | 4000 - 5000 µg/mL | [3][4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that originates from the amino acid tyrosine.[6][7] The pathway involves the convergence of two tyrosine-derived units to form the core isoquinoline skeleton, which is then further modified to yield this compound. Key intermediates in this pathway include dopamine and (S)-canadine.[6][7][8]

Biosynthetic Pathway from Tyrosine

The biosynthetic pathway of this compound can be visualized as a series of enzymatic conversions, starting from the primary precursor L-tyrosine.

Key Enzymes in the Biosynthetic Pathway

Several key enzymes have been identified and characterized that catalyze critical steps in the biosynthesis of this compound precursors.

-

Tyrosine Decarboxylase: Converts L-tyrosine to tyramine, a precursor to dopamine.

-

Norcoclaurine Synthase: Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step in benzylisoquinoline alkaloid biosynthesis.

-

Berberine Bridge Enzyme (BBE): Catalyzes the formation of the berberine bridge in (S)-reticuline to yield (S)-scoulerine.

-

(S)-Canadine Synthase (CYP719A21): A cytochrome P450 enzyme that forms the methylenedioxy bridge in (S)-tetrahydrocolumbamine to produce (S)-canadine.[9][10][11]

-

(S)-Tetrahydroprotoberberine N-methyltransferase (TNMT): Catalyzes the N-methylation of (S)-canadine to form (S)-N-methylcanadine.[12][13]

-

N-Methylcanadine 1-hydroxylase (CYP82Y1): A cytochrome P450 enzyme that hydroxylates N-methylcanadine at the C1 position, a key step towards the formation of the phthalideisoquinoline core.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantitative analysis of this compound from plant materials.

Extraction of this compound from Hydrastis canadensis

The following protocol is based on a widely used method for the extraction of this compound and other alkaloids from goldenseal for analytical purposes.[3][4][5]

Principle: this compound and berberine are extracted from the plant matrix using an acidified water and acetonitrile solution.

Materials:

-

Powdered Hydrastis canadensis root and rhizome

-

Extraction Solvent: Water:Acetonitrile:Phosphoric Acid (70:30:0.1, v/v/v)

-

Sonicator

-

Centrifuge

-

Volumetric flasks

Procedure:

-

Weigh accurately about 250 mg of powdered plant material into a centrifuge tube.

-

Add 25.0 mL of the extraction solvent to the tube.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial for analysis.

Isolation of (-)-β-Hydrastine by Flash Column Chromatography

This protocol describes the isolation of (-)-β-hydrastine from a plant extract using flash column chromatography.[17]

Principle: Flash column chromatography is used to separate this compound from other components of the plant extract based on polarity. A gradient elution is employed to first elute less polar compounds, followed by the elution of this compound.

Materials:

-

Crude methanolic extract of Hydrastis canadensis

-

Silica gel for flash chromatography

-

Solvents: Pentane, Ethyl Acetate, Methanol

-

Flash chromatography column and system

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare a crude methanolic extract of the plant material.

-

Pack a flash chromatography column with silica gel and equilibrate with pentane.

-

Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

-

Elute the column with a gradient of pentane and ethyl acetate.

-

Start with 100% pentane to elute non-polar compounds.

-

Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.

-

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Combine the this compound-containing fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain purified (-)-β-hydrastine.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a validated HPLC method for the quantification of this compound.[3][4][5][18][19][20]

Principle: Reversed-phase HPLC with UV detection is used to separate and quantify this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-20 min: 10-40% B

-

20-25 min: 40-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the extraction and analysis of this compound, as well as the logical relationship of the key enzymes in its biosynthetic pathway.

References

- 1. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Canadine - Wikipedia [en.wikipedia.org]

- 9. (S)-canadine synthase - Wikipedia [en.wikipedia.org]

- 10. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENZYME - 1.14.19.68 (S)-canadine synthase [enzyme.expasy.org]

- 12. (S)-tetrahydroprotoberberine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study. | Semantic Scholar [semanticscholar.org]

- 20. circuit.bcit.ca [circuit.bcit.ca]

Pharmacological Properties of Hydrastine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of hydrastine, an isoquinoline alkaloid primarily sourced from the goldenseal plant (Hydrastis canadensis). The document details its mechanisms of action, stereoisomer-specific activities, and effects on various physiological systems, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Profile

This compound is a bioactive alkaloid with a range of pharmacological effects, including vasoconstrictive, antimicrobial, neuroactive, and potential anticancer properties.[1] Its activity is highly dependent on its stereochemistry. The two primary stereoisomers, (+)-hydrastine and (-)-β-hydrastine, exhibit distinct pharmacological profiles. While often studied as a component of goldenseal extracts, isolated this compound isomers have been shown to interact with specific molecular targets.

Stereoisomer-Specific Activity

The pharmacological actions of this compound are notably stereoselective. (+)-Hydrastine is a potent convulsant and a competitive antagonist of the GABA-A receptor.[2] In contrast, (-)-β-hydrastine is recognized as a novel inhibitor of p21-activated kinase 4 (PAK4) and demonstrates antiproliferative and anti-invasive properties in cancer cells.[3] This distinction is critical for research and drug development, as the therapeutic potential and toxicological profile differ significantly between isomers.

Key Mechanisms of Action and Signaling Pathways

This compound alkaloids exert their effects through modulation of several key signaling pathways. The most well-documented mechanisms include GABA-A receptor antagonism, PAK4 kinase inhibition, and interference with calcium signaling.

GABA-A Receptor Antagonism by (+)-Hydrastine

(+)-Hydrastine acts as a potent competitive antagonist at mammalian GABA-A receptors, which are ligand-gated ion channels responsible for mediating fast synaptic inhibition in the central nervous system.[2] By binding to the receptor, (+)-hydrastine blocks the action of the endogenous ligand, gamma-aminobutyric acid (GABA), preventing the influx of chloride ions and leading to neuronal hyperexcitability. This mechanism underlies its observed convulsant effects.[2]

Caption: Competitive antagonism of the GABA-A receptor by (+)-hydrastine.

PAK4 Kinase Inhibition by (-)-β-Hydrastine

(-)-β-Hydrastine has been identified as a novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and motility.[1][3] By inhibiting PAK4's kinase activity, (-)-β-hydrastine disrupts downstream signaling cascades, leading to cell cycle arrest, induction of apoptosis, and suppression of cancer cell migration and invasion.[3] Specifically, it has been shown to block the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways.[3]

Caption: Downstream effects of PAK4 kinase inhibition by (-)-β-hydrastine.

Interference with Calcium Channels

This compound has been reported to interfere with calcium channel pathways, suggesting potential vasodilatory and antispasmodic effects.[4] Calcium channel blockers (CCBs) typically inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[5] This reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a decrease in blood pressure.[2] While the precise mechanism and specific calcium channel subtype targeted by this compound are not fully elucidated, its effects are consistent with L-type channel blockade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound alkaloids.

Table 1: Neuroactivity and Receptor Binding

| Compound | Assay | Target/System | Value | Comparator | Reference(s) |

|---|---|---|---|---|---|

| (+)-Hydrastine | Convulsant Activity | Mice (i.v.) | CD₅₀: 0.16 mg/kg | Bicuculline (CD₅₀: 0.32 mg/kg) | [2] |

| (+)-Hydrastine | GABA-A Antagonism | Guinea-pig ileum | pA₂: 6.5 | Bicuculline (pA₂: 6.1) | [2] |

| (+)-Hydrastine | Receptor Binding | High-affinity GABA-A sites | IC₅₀: 2.37 µM | Bicuculline (IC₅₀: 19.7 µM) | [2] |

| (+)-Hydrastine | Receptor Binding | Low-affinity GABA-A sites | IC₅₀: 0.4 µM | Bicuculline (IC₅₀: 2.3 µM) | [2] |

| (-)-β-Hydrastine | Enzyme Inhibition | Tyrosine Hydroxylase (PC12 cells) | IC₅₀: 20.7 µM | - | [6] |

| (-)-β-Hydrastine | Transporter Inhibition | Organic Cation Transporter 1 (OCT1) | IC₅₀: 6.6 µM | - |[6] |

Table 2: Antimicrobial and Cytotoxic Activity

| Compound/Extract | Assay | Organism/Cell Line | Value (MIC or IC₅₀) | Notes | Reference(s) |

|---|---|---|---|---|---|

| β-Hydrastine | MIC Assay | Various Bacteria | MICs determined | Specific values not in abstract, but study confirms activity of the isolated alkaloid. | [7] |

| This compound | MIC Assay | S. aureus | >300 µg/mL | Low intrinsic activity; may act synergistically. | [3] |

| (-)-β-Hydrastine | Cell Viability | PC12 (Pheochromocytoma) | Significant cytotoxicity at 500-750 µM | Concentration and time-dependent decrease in viability. |[6] |

Table 3: Human Pharmacokinetics (Single Oral Dose of Goldenseal)

| Parameter | Value (Mean ± SD) | Conditions | Reference(s) |

|---|---|---|---|

| Cₘₐₓ (Max. Concentration) | 225 ± 100 ng/mL | 2.7g goldenseal (78 mg this compound) | [8] |

| Tₘₐₓ (Time to Max. Conc.) | 1.5 ± 0.3 hours | 2.7g goldenseal (78 mg this compound) | [8] |

| Elimination Half-life (t₁/₂) | 4.8 ± 1.4 hours | 2.7g goldenseal (78 mg this compound) |[8] |

Detailed Experimental Protocols

Protocol: GABA-A Receptor Binding Assay ([³H]Muscimol)

This protocol describes a competitive radioligand binding assay to measure the affinity of a test compound (e.g., (+)-hydrastine) for the GABA-A receptor, adapted from established methodologies.[9][10][11]

4.1.1 Membrane Preparation

-

Homogenize rat brains in 20 volumes (w/v) of ice-cold 0.32 M sucrose buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in ice-cold deionized water and homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice with binding buffer (50 mM Tris-HCl, pH 7.4).

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL and store at -70°C.

4.1.2 Binding Assay

-

On the day of the assay, thaw the membrane preparation and wash twice with binding buffer via centrifugation.

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

Add 100 µL of membrane homogenate (0.1-0.2 mg protein) to each tube.

-

Add 50 µL of [³H]muscimol (e.g., 5 nM final concentration).

-

For non-specific binding, add 50 µL of 10 mM GABA. For competition assays, add 50 µL of the test compound at varying concentrations.

-

Incubate the tubes at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4.1.3 Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]muscimol binding) using non-linear regression analysis.

Caption: General workflow for a competitive radioligand binding assay.

Protocol: PAK4 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the inhibitory effect of a compound (e.g., (-)-β-hydrastine) on PAK4 kinase activity using a luminescence-based assay that measures ADP production.

4.2.1 Assay Setup

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a master mix containing the kinase substrate (e.g., PAKtide) and ATP in 1x Kinase Assay Buffer.

-

In a white 96-well plate, add 2.5 µL of the test inhibitor ((-)-β-hydrastine) at various concentrations to the "Test Inhibitor" wells.

-

Add 2.5 µL of vehicle (e.g., 10% DMSO in buffer) to "Positive Control" and "Blank" wells.

-

Add 12.5 µL of the Substrate/ATP master mix to the "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

4.2.2 Kinase Reaction

-

Dilute recombinant PAK4 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of diluted PAK4 kinase to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

4.2.3 Detection

-

Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP.

-

Incubate at room temperature for 30-45 minutes to allow the luciferase reaction to stabilize.

-

Measure luminescence using a plate reader.

4.2.4 Data Analysis

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an agent against a specific bacterium.[8]

4.3.1 Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

4.3.2 Incubation and Reading

-

Add the standardized bacterial inoculum to each well containing the diluted this compound and control wells.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Conclusion

The alkaloids of Hydrastis canadensis, particularly this compound, present a complex and compelling pharmacological profile. The distinct, stereoisomer-specific mechanisms of action—GABA-A antagonism for (+)-hydrastine and PAK4 kinase inhibition for (-)-β-hydrastine—highlight the necessity for careful characterization in any research or drug development context. While quantitative data on its anticancer and antimicrobial activities are still emerging, the existing evidence points to this compound as a valuable lead compound for further investigation in neuroscience and oncology. The provided protocols offer standardized methodologies for researchers to quantitatively assess these properties and contribute to a more complete understanding of this multifaceted natural product.

References

- 1. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. youtube.com [youtube.com]

- 3. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Hydrastine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

- 9. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

- 10. youtube.com [youtube.com]

- 11. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and derivatives of hydrastine

An In-depth Technical Guide to the Chemical Structure and Derivatives of Hydrastine

Introduction

This compound is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is one of the major alkaloid constituents of goldenseal (Hydrastis canadensis), a perennial herb belonging to the buttercup family (Ranunculaceae).[1][2][3][4] Historically, goldenseal has been used in traditional North American herbal medicine to treat a variety of conditions, including inflammation and infections.[4][5][6] this compound, along with other alkaloids like berberine and canadine, contributes to the plant's pharmacological effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, its derivatives, physicochemical properties, and biological activities, with a focus on experimental methodologies and mechanisms of action relevant to researchers and drug development professionals.

Core Chemical Structure of this compound

This compound is a naturally occurring isoquinoline alkaloid.[3] The most common natural form is (-)-β-hydrastine.[7] Its structure consists of two main moieties: an isoquinoline ring system and a phthalide ring system, connected by a carbon-carbon bond.[8]

Caption: Core chemical structure of (-)-β-hydrastine.

Physicochemical and Spectroscopic Data

The chemical properties of this compound have been well-characterized. The compound is a white powder.[9] Detailed physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₆ | [3][10] |

| Molecular Weight | 383.39 g/mol | [3][9] |

| IUPAC Name | (3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1][3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one | |

| CAS Number | 118-08-1 [(-)-hydrastine] | [3][9] |

| Melting Point | 132-133 °C | [11] |

| XLogP | 2.6 - 2.7 | [10] |

| Topological Polar Surface Area | 66.5 Ų | [10] |

| Solubility (in 100 mL at room temp) | Water: 0.003 g, Ethanol: 0.83 g, Ether: 1.2 g, Chloroform: 7.14 g, Benzene: 5.3 g | [11] |

Table 2: Spectroscopic Data for (-)-β-Hydrastine

| Technique | Key Signals / Peaks | Reference |

| ¹H NMR (DMSO-d₆) | Signals detectable at 7.82 ppm (s, 1H) and 7.37 ppm (s, 1H) are characteristic. The resonance positions and multiplicity are highly solvent-dependent. | [12][13] |

| ¹³C NMR | Data available in literature for structural confirmation. | [13] |

| IR Spectroscopy | Strong absorption at 1756 cm⁻¹ (C=O stretching of the lactone group). Characteristic peaks for C-H, C=C, and C-O stretching are also present. | [13] |

| Mass Spectrometry (LC-ESI-QQQ, Positive) | [M+H]⁺ precursor adduct at m/z 384.2. Collision-induced dissociation (CID) causes facile cleavage of the C1-C9 bond, yielding a major fragment at m/z 190. | [8][10] |

Derivatives of this compound

Research into this compound has led to the synthesis and evaluation of numerous derivatives, often aimed at enhancing its biological activity or exploring structure-activity relationships (SAR). Hydrazide-hydrazone derivatives, in particular, have been a significant focus due to their broad pharmacological potential.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14] The synthesis of these derivatives from this compound or related precursors allows for the introduction of various substituents, leading to diverse pharmacological profiles.

Caption: General synthesis workflow for hydrazide-hydrazone derivatives.

Table 3: Biological Activities of Selected Hydrazide-Hydrazone Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

| 2-Arylquinoline-4-carboxylic acid hydrazide–hydrazones | Antimicrobial | Evaluated for in vitro antimicrobial activity. | [15] |

| Pyrroloquinoxaline hydrazines | Cytotoxic (Anticancer) | Showed sub-micromolar IC₅₀ values in multiple cancer cell lines; induced apoptosis. | [16] |

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Antimicrobial | Demonstrated activity against various bacterial strains. | [17] |

| Coumarin-substituted hydrazones | Anti-leukemic | 7-Hydroxy-8-acetylcoumarin benzoylhydrazone was studied for anti-leukemic properties. | [15] |

Experimental Protocols

This section details methodologies for the isolation of this compound, synthesis of derivatives, and biological evaluation, as cited in the literature.

Isolation of (-)-β-Hydrastine from Hydrastis canadensis

This protocol is adapted from a laboratory practical for undergraduate students, emphasizing a miniature and sustainable scale.[6]

-

Extraction: Commercially available goldenseal root powder is used as the starting material.

-

Chromatography: Flash column chromatography is employed for separation.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient mobile phase is utilized to effectively separate (-)-β-hydrastine from other alkaloids like berberine.

-

-

Fraction Collection: Fractions are collected and monitored for the presence of the target compound.

-

Identification and Confirmation: The identity and purity of the isolated (-)-β-hydrastine are confirmed using spectroscopic methods.

Synthesis of Hydrazide-Hydrazone Derivatives

The following is a general procedure for the acid-catalyzed condensation of hydrazides with aldehydes to form hydrazones.[18]

-

Reactants: The appropriate substituted hydrazide (e.g., 2-phenoxybenzoic acid hydrazide) and a corresponding aldehyde are used as starting materials.[18]

-

Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalytic amount of acid (e.g., concentrated hydrochloric acid).

-

Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 8 hours).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone product) is filtered, washed, and purified, often by recrystallization from a suitable solvent like methanol.[19]

-

Structural Confirmation: The structures of the synthesized compounds are confirmed by IR, ¹H-NMR, and Mass spectrometry.[18]

Biological Evaluation Protocol: In Vitro Anticancer Assay

This protocol describes the MTT assay used to evaluate the cytotoxic activity of synthesized hydrazide-hydrazone derivatives against human cancer cell lines.[20]

-

Cell Lines: A panel of human cancer cell lines is used, such as PC-3 (prostate), MCF-7 (breast), and HT-29 (colon).[20]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a defined period (e.g., 48 hours). A standard chemotherapeutic agent (e.g., paclitaxel) is used as a positive control.

-

MTT Assay:

-

After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is calculated using a suitable software program (e.g., GraphPad Prism).[20]

Mechanism of Action and Signaling Pathways

This compound and its stereoisomers exhibit a range of pharmacological activities by interacting with various biological targets.

Inhibition of p21-Activated Kinase 4 (PAK4)

(-)-β-Hydrastine has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cellular processes like cytoskeletal dynamics, cell motility, and survival.[7] Overexpression of PAK4 is associated with cancer progression, making it a target for anticancer drug development.

Caption: Inhibition of the PAK4 signaling pathway by (-)-β-hydrastine.

Antagonism of GABA-A Receptors

(+)-Hydrastine, the enantiomer of the more common (-)-hydrastine, is a potent competitive antagonist at mammalian GABA-A receptors.[21] Its activity is stereoselective and significantly more potent than its (-) counterpart and even the classic GABA-A antagonist, bicuculline.[21]

Table 4: Comparative Activity at GABA-A Receptors

| Compound | Activity Metric | Value |

| (+)-Hydrastine | Convulsant Activity (CD₅₀, mice) | 0.16 mg/kg (i.v.) |

| GABA-A Antagonism (pA₂) | 6.5 | |

| [³H]-muscimol binding (IC₅₀) | 2.37 µM | |

| GABA-stimulated [³H]-diazepam binding (IC₅₀) | 0.4 µM | |

| (-)-Hydrastine | Convulsant Activity (CD₅₀, mice) | ~28.8 mg/kg (180x less potent) |

| Bicuculline | Convulsant Activity (CD₅₀, mice) | 0.32 mg/kg (i.v.) |

| GABA-A Antagonism (pA₂) | 6.1 | |

| [³H]-muscimol binding (IC₅₀) | 19.7 µM | |

| GABA-stimulated [³H]-diazepam binding (IC₅₀) | 2.3 µM | |

| Data sourced from a study by Huang and Johnston (1990).[21] |

Interference with Calcium Channels

(-)-Hydrastine's mode of action has also been linked to interference with calcium channel pathways.[3][9] This interaction suggests potential vasodilatory and antispasmodic effects, which aligns with some of the traditional uses of goldenseal for smooth muscle-related conditions.[2][3]

Metabolism and Pharmacokinetics

Studies in humans have shown that after a single oral dose of goldenseal extract, this compound is rapidly and extensively metabolized.[22]

-

Pharmacokinetic Parameters: Following a single oral dose of a goldenseal extract containing 78 mg of this compound, the maximal serum concentration (Cₘₐₓ) was 225 ± 100 ng/mL, reached at a Tₘₐₓ of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours.[22][23]

-

Metabolic Pathways: this compound undergoes extensive Phase I and Phase II metabolism.

-

Metabolite Identification: Metabolites in human serum and urine have been identified using advanced mass spectrometric techniques, including accurate mass measurement and product ion scanning with Q-ToF and triple quadrupole instruments.[22][23] The identity of Phase II metabolites was confirmed by enzymatic hydrolysis using β-glucuronidase and sulfatase.[22][23]

Conclusion

This compound remains a molecule of significant interest to medicinal chemists and pharmacologists. Its complex chemical structure provides a scaffold for the development of novel derivatives with a wide spectrum of biological activities. The detailed understanding of its physicochemical properties, mechanisms of action, and metabolic pathways, supported by robust experimental protocols, provides a solid foundation for future research. The development of synthetic derivatives, particularly hydrazones, continues to be a promising avenue for discovering new therapeutic agents targeting cancer, microbial infections, and neurological disorders. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

References

- 1. philadelphia.edu.jo [philadelphia.edu.jo]

- 2. caringsunshine.com [caringsunshine.com]

- 3. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (-)-Hydrastine | CymitQuimica [cymitquimica.com]

- 10. (+)-Hydrastine | C21H21NO6 | CID 656743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 15. hygeiajournal.com [hygeiajournal.com]

- 16. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery of Hydrastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical perspective on the discovery, isolation, and structural elucidation of hydrastine, a phthalideisoquinoline alkaloid from the roots of Hydrastis canadensis (Goldenseal). It details the seminal work of the pioneering chemists of the 19th and early 20th centuries, presenting their findings, experimental methodologies, and the logical progression that led to the understanding of this complex natural product. This document collates historical quantitative data, outlines early experimental protocols, and employs modern visualization tools to illustrate the scientific journey from initial observation to the final structural determination.

Introduction

The story of this compound is a compelling narrative of chemical discovery that spans over half a century. From its initial isolation in the mid-19th century to the intricate process of unraveling its molecular architecture in the early 20th century, the study of this compound showcases the evolution of organic chemistry. This guide aims to provide a detailed technical account of this historical journey, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

The Discovery and Initial Characterization

This compound was first isolated in 1851 by Alfred P. Durand.[1] However, it was the subsequent work of J. Dyson Perrins in 1862 that brought the alkaloid to broader scientific attention.[2] Perrins is credited with the first detailed report on the isolation of this compound from the roots of Hydrastis canadensis.

Early Isolation Protocols

-

Extraction: The dried and powdered rhizomes of Hydrastis canadensis were extracted with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

-

Basification: The acidic extract was then treated with a base, such as ammonia, to deprotonate the alkaloids and precipitate them out of the solution.

-

Solvent Extraction: The crude alkaloid precipitate was then dissolved in an organic solvent, such as ether or chloroform, to separate it from water-soluble impurities.

-

Crystallization: The solvent was evaporated, and the resulting residue was purified by repeated crystallization, typically from ethanol.

Early Physical and Chemical Properties

The initial characterization of this compound relied on classical methods of physical and chemical analysis. The following table summarizes some of the earliest reported quantitative data.

| Property | Reported Value(s) | Investigator(s) / Year | Notes |

| Melting Point | 132-133 °C | Unknown | This value is closer to the modern accepted value. |

| 145 °C | Dott | The reason for this discrepancy is not documented. | |

| Solubility (g/100mL at room temperature) | |||

| Water | 0.003 | Unknown | |

| Ethanol | 0.83 | Unknown | |

| Ether | 1.2 | Unknown | |

| Chloroform | 7.14 | Unknown | |

| Carbon Tetrachloride | 0.12 | Unknown | |

| Ethyl Acetate | 4.0 | Unknown | |

| Petroleum Ether | 0.073 | Unknown | |

| Benzene | 5.3 | Unknown |

Historical data sourced from a 2024 publication referencing early 20th-century work.[3]

The Quest for the Molecular Structure

The determination of this compound's complex molecular structure was a significant undertaking that spanned several decades and involved numerous prominent chemists.

Elemental Analysis and Early Formula Determination

In 1884, Frederick B. Power conducted a detailed chemical analysis of this compound, including elemental analysis.[2] His work led to the proposal of the molecular formula C22H23NO6 .[2] This formula, while incorrect by modern standards (C21H21NO6), was a crucial step in the journey to understanding the molecule's composition and was the accepted formula for many years. The discrepancy likely arose from the limitations of 19th-century analytical techniques.

Structural Elucidation by Degradation and Synthesis

The structural elucidation of this compound was a collaborative and international effort, with significant contributions from the laboratories of Martin Freund and Paul Fritsch in Germany, and later, Sir Robert Robinson in the United Kingdom.[1] Their work, primarily conducted in the late 19th and early 20th centuries, involved a series of elegant degradation experiments and ultimately, a total synthesis.

The key steps in the structural elucidation were:

-

Oxidative Degradation: Treatment of this compound with oxidizing agents, such as nitric acid or potassium permanganate, was found to cleave the molecule into two main fragments: opianic acid and hydrastinine . This was a pivotal discovery, as both of these degradation products were of known or more easily determinable structures.

-

Characterization of Degradation Products: The identification of opianic acid, a substituted phthalic acid derivative, revealed the nature of one part of the this compound molecule. The structure of hydrastinine, a substituted isoquinoline derivative, was also determined through further degradation and synthesis.

-

Reconstruction of the Molecule: Based on the structures of the degradation products, chemists could deduce how they were linked in the original this compound molecule. This led to the proposal of the correct phthalideisoquinoline skeleton.

Early Pharmacological Investigations

Early pharmacological studies of this compound, conducted in the late 19th and early 20th centuries, revealed a range of physiological effects. These investigations were primarily phenomenological, observing the overall effects of the compound on animal models.

Key reported actions included:

-

Convulsant effects: In some animal models, this compound was observed to induce convulsions.

-

Cardiac effects: It was reported to have a depressant effect on the heart.

-

Uterine and intestinal stimulant actions: this compound was found to stimulate contractions of the uterus and intestines.

It is important to note that these early studies lacked the modern understanding of molecular targets and signaling pathways. The observed effects were not attributed to specific receptor interactions or enzymatic inhibition.

Conclusion

The historical journey of this compound's discovery and characterization is a testament to the ingenuity and perseverance of early chemists. From its initial isolation from a traditional medicinal plant to the meticulous unraveling of its complex structure, the study of this compound has contributed significantly to the field of natural product chemistry. This historical perspective not only illuminates the origins of our knowledge of this important alkaloid but also provides a valuable context for ongoing research into its pharmacological properties and potential therapeutic applications.

References

Spectroscopic analysis of hydrastine (NMR, Mass Spec, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of hydrastine, a prominent isoquinoline alkaloid found in the medicinal plant Goldenseal (Hydrastis canadensis). This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of this compound, offering valuable insights for its identification, characterization, and quantification in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The resonance positions and multiplicity of this compound's ¹H signals are highly dependent on the solvent used for analysis.[1] A complete spectral assignment requires a combination of 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, DEPT 135, H-H COSY, HSQC, and HMBC spectra.[1]

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a series of signals corresponding to its unique arrangement of protons. Key regions of the spectrum include aromatic protons, methoxy group protons, and protons of the tetrahydroisoquinoline and phthalide ring systems. The chemical shifts and coupling constants of these protons provide crucial information for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom in the molecule. The spectrum is characterized by signals from the aromatic rings, the methoxy groups, the lactone carbonyl group, and the aliphatic carbons of the heterocyclic rings.

Table 1: Representative ¹H NMR Data for this compound (Solvent Dependent)

| Proton | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons | 6.0 - 7.5 | Various |

| Methyleneoxy Protons | ~5.9 | s |

| Methine Protons | 3.0 - 5.5 | Various |

| Methylene Protons | 2.5 - 3.5 | Various |

| N-Methyl Protons | ~2.5 | s |

| Methoxy Protons | 3.7 - 4.0 | s |

Note: This table is a generalized representation. Actual chemical shifts are highly solvent-dependent.[1]

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) Range |

| C=O (Lactone) | ~168 |

| Aromatic/Olefinic Carbons | 100 - 150 |

| Methyleneoxy Carbon | ~101 |

| Methine Carbons | 50 - 80 |

| Methoxy Carbons | ~56, ~60 |

| N-Methyl Carbon | ~46 |

| Methylene Carbons | 20 - 50 |

Note: This table provides approximate chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. Under collision-induced dissociation (CID), the C1-C9 bond is readily cleaved, resulting in a major charged fragment at m/z 190, which corresponds to the isoquinoline portion of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₁NO₆ |

| Molecular Weight | 383.39 g/mol |

| Monoisotopic Mass | 383.136887 Da |

| Major Fragment Ion (m/z) | 190 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to its structural features. A notable feature in the IR spectrum of (-)-β-hydrastine is a strong absorption peak around 1756 cm⁻¹, which is attributed to the C=O stretching of the lactone functional group.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | C-H stretch (aliphatic and aromatic) |

| ~1756 | C=O stretch (lactone) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |

| ~1250, ~1040 | C-O stretch (ethers) |

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh a few milligrams of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Mass Spectrometry of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set up the liquid chromatography method for sample introduction (if applicable). A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid.

-

Set the mass spectrometer to operate in positive ion mode with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Inject the sample into the LC-MS/MS system.

-

Acquire full scan mass spectra to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the [M+H]⁺ ion.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy of this compound

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (for pellet method) or a suitable solvent (for solution method)

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the known inhibitory actions of this compound and a general workflow for its spectroscopic analysis.

Caption: Inhibitory pathways of this compound.

References

Navigating the Physicochemical Landscape of Hydrastine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Hydrastine, a prominent isoquinoline alkaloid naturally occurring in the roots and rhizomes of Hydrastis canadensis (goldenseal), has garnered significant attention for its diverse pharmacological activities. As with any compound destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount for formulation design, analytical method development, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and a visualization of its interaction with a key signaling pathway.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. The following table summarizes the available quantitative data on the solubility of this compound in a range of common solvents at ambient temperature. It is important to note that comprehensive temperature-dependent solubility data for this compound is not extensively reported in publicly available literature.

Table 1: Solubility of this compound in Various Solvents at Room Temperature

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | 0.003 | [1] |

| Ethanol | 0.83 | [1] |

| Ether | 1.2 | [1] |

| Chloroform | 7.14 | [1] |

| Carbon Tetrachloride | 0.12 | [1] |

| Ethyl Acetate | 4.0 | [1] |

| Petroleum Ether | 0.073 | [1] |

| Benzene | 5.3 | [1] |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (77 mg/mL) | [3] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Materials

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, methanol, DMSO) of appropriate purity

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure

-

Add an excess amount of this compound to a glass flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Stopper the flasks securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.

-

After the incubation period, allow the flasks to stand undisturbed to permit the sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV method.

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or g/100 mL.

References

In Vitro Biological Activities of Hydrastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a prominent isoquinoline alkaloid found in the roots of the goldenseal plant (Hydrastis canadensis). It exists as two enantiomers, (-)-β-hydrastine and (+)-α-hydrastine, each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anticancer, antimicrobial, and neurological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

(-)-β-Hydrastine has emerged as a compound of interest in oncology research due to its selective inhibitory effects on specific cancer cell signaling pathways.

Inhibition of p21-Activated Kinase 4 (PAK4)

A primary mechanism underlying the anticancer activity of (-)-β-hydrastine is its inhibition of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various aspects of tumorigenesis, including cell proliferation, migration, and invasion.[1]

Quantitative Data: PAK4 Inhibition

| Compound | Target | Assay Type | IC50 | Reference |

| (-)-β-Hydrastine | PAK4 | In Vitro Kinase Assay | 28.05 µM | [1] |

Signaling Pathway: this compound Inhibition of the PAK4 Pathway

The following diagram illustrates the key components of the PAK4 signaling pathway and the inhibitory action of (-)-β-hydrastine.

Cytotoxic Effects on Cancer Cell Lines

(-)-β-Hydrastine has demonstrated selective cytotoxicity against certain cancer cell lines, particularly lung adenocarcinoma cells.[2]

Quantitative Data: Cytotoxicity of (-)-β-Hydrastine

| Cell Line | Cancer Type | Assay | Effect | Reference |

| A549 | Lung Adenocarcinoma | MTT Assay | Concentration-dependent inhibition of proliferation | [2] |

| LTEP-A-2 | Lung Adenocarcinoma | MTT Assay | Concentration-dependent inhibition of proliferation | [2] |

| NCI-H460 | Large Cell Lung Cancer | MTT Assay | Little effect | [2] |

| NCI-H446 | Small Cell Lung Cancer | MTT Assay | Little effect | [2] |

| NCI-H292 | Lung Cancer | MTT Assay | Little effect | [2] |

Antimicrobial Activity

The antimicrobial properties of this compound appear to be limited. One study reported that β-hydrastine was inactive against a panel of microorganisms.[3][4] It is important to note that many studies on the antimicrobial effects of goldenseal attribute the activity to other alkaloids, such as berberine, rather than this compound.

Quantitative Data: Antimicrobial Activity of β-Hydrastine

| Microorganism | Strain | Result | Reference |

| Staphylococcus aureus | ATCC 25993 | Inactive | [3][4] |

| Escherichia coli | ATCC 25922 | Inactive | [3][4] |

| Pseudomonas aeruginosa | ATCC 27853 | Inactive | [3][4] |

Neurological Activity

(+)-α-Hydrastine, the other enantiomer of this compound, exhibits activity as a GABA-A receptor antagonist.

GABA-A Receptor Antagonism

(+)-α-Hydrastine acts as a competitive antagonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Quantitative Data: GABA-A Receptor Binding

| Compound | Receptor | Assay Type | IC50 | Reference |

| (+)-α-Hydrastine | GABA-A | [³H]-Muscimol Binding | 2.37 µM |

Experimental Protocols

In Vitro Kinase Assay (PAK4)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PAK4 kinase activity.

Workflow: In Vitro Kinase Assay

Materials:

-

Recombinant human PAK4 enzyme

-

Kinase buffer

-

(-)-β-Hydrastine (or other test compounds)

-

Substrate (e.g., myelin basic protein)

-

ATP

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer and the PAK4 enzyme.

-

Add varying concentrations of (-)-β-hydrastine to the wells of a microplate.

-

Add the enzyme mixture to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serially dilute the this compound in the broth medium in a 96-well microplate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound, particularly the (-)-β enantiomer, demonstrates notable in vitro anticancer activity primarily through the inhibition of the PAK4 signaling pathway. This leads to reduced proliferation and invasion of specific cancer cell types, such as lung adenocarcinoma. In contrast, its direct antimicrobial activity appears to be limited. The (+)-α enantiomer of this compound shows potential in the neurological space as a GABA-A receptor antagonist. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease contexts. The detailed protocols and data presented in this guide are intended to facilitate these future investigations.

References

- 1. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

A Toxicological Profile of Hydrastine in Preclinical Research

This technical guide provides a comprehensive overview of the preclinical toxicological profile of hydrastine, a primary alkaloid isolated from the Goldenseal (Hydrastis canadensis) plant. The document is intended for researchers, scientists, and professionals involved in drug development and natural product safety assessment. It synthesizes available data on this compound's safety pharmacology, with a focus on its significant potential for drug-drug interactions and its cardiovascular effects. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Executive Summary

This compound, a prominent bioactive constituent of Goldenseal, has demonstrated significant biological activity. Preclinical investigations have highlighted its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, indicating a high potential for drug-drug interactions. Furthermore, this compound exhibits dose-dependent cardiovascular effects, including vasoconstriction and blood pressure modulation. While severe toxicity is not widely reported in preclinical models, these pharmacological actions are critical considerations in the safety assessment of this compound and Goldenseal-containing products. This guide delineates the existing preclinical toxicological data to inform future research and development.